molecular formula C22H24N2OS B2708690 N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide CAS No. 1396857-02-5

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide

Cat. No. B2708690
CAS RN: 1396857-02-5
M. Wt: 364.51
InChI Key: RAGOKGMBLJMRPR-UHFFFAOYSA-N
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Description

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide, also known as DIBO, is a small molecule inhibitor that has shown potential in various scientific research applications. Additionally, this paper will also list future directions for DIBO research.

Scientific Research Applications

properties

IUPAC Name

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-2-26-21-12-6-5-11-20(21)22(25)23-14-7-8-15-24-16-13-18-9-3-4-10-19(18)17-24/h3-6,9-12H,2,13-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGOKGMBLJMRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCC#CCN2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-2-(ethylthio)benzamide

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